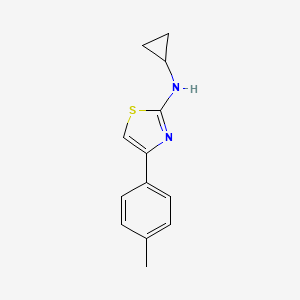

n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine

Description

The study of heterocyclic compounds is a pivotal area of research in organic and medicinal chemistry, with thiazole (B1198619) and its derivatives consistently demonstrating a remarkable breadth of biological activities. spast.org This has led to their incorporation into a multitude of clinically approved drugs and investigational compounds. nih.gov n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine, with its distinct combination of a cyclopropyl (B3062369) group, a p-tolyl moiety, and a 2-aminothiazole (B372263) core, represents a specific area of exploration within this larger chemical space.

Thiazole is a fundamental five-membered heterocyclic compound containing nitrogen and sulfur atoms. nih.gov This structural motif is present in a wide range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial agents. nih.govijrpr.com The success of thiazole-containing drugs such as the anti-cancer agents dasatinib (B193332) and dabrafenib (B601069) underscores the importance of this scaffold in drug design. nih.gov The thiazole ring's ability to engage in various biological interactions, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutic molecules. nih.govglobalresearchonline.net Researchers continually modify the substituents on the thiazole ring to develop new compounds with enhanced biological potency. globalresearchonline.net

The 2-aminothiazole core is a particularly active pharmacophore in the realm of medicinal chemistry and drug discovery. scispace.comresearchgate.net This substructure is a key component of several marketed drugs, including famotidine (B1672045) and meloxicam. scispace.comresearchgate.net Derivatives of 2-aminothiazole exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. scholarsresearchlibrary.comnih.gov The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov This has led to the identification of new 2-aminothiazole derivatives with promising therapeutic potential in areas like oncology and infectious diseases. scispace.comnih.gov

The chemical structure of this compound (C13H14N2S) is characterized by a central 2-aminothiazole ring. chemscene.com A cyclopropyl group is attached to the amino nitrogen at the 2-position, and a p-tolyl (4-methylphenyl) group is substituted at the 4-position of the thiazole ring. The molecular weight of this compound is 230.33 g/mol . chemscene.com

The synthesis of related 2-aminothiazole derivatives often involves the Hantzsch thiazole synthesis, a classic method that condenses a thiourea (B124793) with an α-haloketone. nih.govderpharmachemica.com Variations in the substituents on both the thiourea and the α-haloketone allow for the creation of a wide array of analogues. For instance, the synthesis of various N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines has been reported, demonstrating the chemical tractability of this scaffold. nanobioletters.com The presence of the cyclopropyl moiety is of particular interest, as this group is known to influence the conformational rigidity and metabolic stability of drug candidates. mdpi.comresearchgate.net

Below is an interactive data table detailing the structural components of this compound and some related analogues.

| Compound Name | Core Structure | Substitution at N-2 | Substitution at C-4 |

| This compound | 2-Aminothiazole | Cyclopropyl | p-Tolyl |

| 2-Amino-4-(p-tolyl)thiazole | 2-Aminothiazole | Hydrogen | p-Tolyl |

| N-(p-tolyl)-4-(2-pyridyl)thiazol-2-amine | 2-Aminothiazole | p-Tolyl | 2-Pyridyl |

| 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | 2-Aminothiazole | 2,4-difluorophenyl | 4-chlorophenyl |

The primary research objectives for a novel compound like this compound typically revolve around the exploration of its potential biological activities. Given the broad therapeutic profile of 2-aminothiazole derivatives, investigations may focus on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. mdpi.comnih.gov

A crucial aspect of this research is the establishment of structure-activity relationships (SAR). nih.gov By synthesizing and testing a series of analogues with systematic modifications to the cyclopropyl and p-tolyl groups, researchers can identify the key structural features responsible for any observed biological activity. This information is vital for the rational design of more potent and selective compounds.

Furthermore, molecular docking studies are often employed to predict and understand the binding interactions of the compound with specific biological targets. mdpi.com These computational methods can provide valuable insights into the mechanism of action and guide further optimization of the lead compound. The overarching goal of such investigations is to assess the therapeutic potential of this compound and its analogues, with the ultimate aim of developing new and effective treatments for various diseases.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2S |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

N-cyclopropyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H14N2S/c1-9-2-4-10(5-3-9)12-8-16-13(15-12)14-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15) |

InChI Key |

KJQNZQYEQHJKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC3CC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 4 P Tolyl Thiazol 2 Amine

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods available for its construction.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely utilized methods for the preparation of thiazole derivatives. chemhelpasap.comsynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com For the synthesis of the n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine core, this would involve the reaction of 2-bromo-1-(p-tolyl)ethanone with N-cyclopropylthiourea.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thiourea (B124793) onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com Modern adaptations of the Hantzsch synthesis focus on improving efficiency and environmental compatibility. These include the use of catalysts, solvent-free reaction conditions, and microwave irradiation to accelerate the reaction and improve yields. For instance, a solvent-free synthesis of 2-aminothiazoles has been demonstrated to proceed to completion in seconds by reacting 2-bromoacetophenones with thiourea without a catalyst. organic-chemistry.org

Table 1: Examples of Hantzsch Thiazole Synthesis for 2-Aminothiazole (B372263) Derivatives

| α-Haloketone | Thiourea Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol, Reflux, 1 hr | 4-(p-tolyl)thiazol-2-amine | 99% | chemicalbook.com |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat, 30 min | 4-Phenylthiazol-2-amine | High | chemhelpasap.com |

| Various α-bromoketones | Thiourea/Thioamide | Ionic Liquid, RT | 2-Amino/methyl-4-arylthiazoles | Excellent | researchgate.net |

This method is the cornerstone of the Hantzsch synthesis and represents the most common pathway to 2-aminothiazoles. researchgate.netijsrst.com The key transformation is the reaction between an α-halo carbonyl compound and a thiourea or N-substituted thiourea. ijsrst.com The synthesis of 4-(p-tolyl)thiazol-2-amine, a direct precursor to the target molecule, is efficiently achieved by refluxing 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol. chemicalbook.com

The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thiourea derivative. clockss.orgnanobioletters.com To directly synthesize this compound, N-cyclopropylthiourea would be used in place of unsubstituted thiourea. The reaction proceeds through a dehydrative cyclization of the intermediate formed after the initial nucleophilic substitution. nih.gov

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot strategies for thiazole synthesis have been developed. clockss.org These methods often combine the halogenation of a ketone and the subsequent cyclization with a thiourea derivative into a single procedural step, avoiding the isolation of the often lachrymatory α-haloketone intermediate. clockss.orgrsc.org

One such approach involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of a halogenating agent like copper(II) bromide. clockss.org This facilitates an in-situ α-bromination of the ketone, which then undergoes the cyclization process. clockss.org Another green chemistry approach uses trichloroisocyanuric acid (TCCA) as a halogen source with a recyclable nanocatalyst to synthesize 2-aminothiazoles from acetophenone (B1666503) derivatives and thiourea in ethanol. rsc.org These one-pot methods offer a practical and efficient route to various 2-aminothiazole derivatives. nih.govekb.egresearchgate.net

Methodologies for the Introduction of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable substituent in medicinal chemistry that can enhance metabolic stability and binding interactions. acs.org Its introduction into a molecule can be achieved through various synthetic strategies.

Cyclopropanation reactions involve the creation of the three-membered ring itself. While not a direct method for attaching a cyclopropylamine (B47189), understanding these reactions is fundamental to the synthesis of cyclopropyl-containing building blocks. Common methods include the Simmons-Smith reaction, which uses a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple to convert an alkene into a cyclopropane (B1198618). organic-chemistry.org Other approaches involve transition-metal catalyzed reactions of diazo compounds with alkenes or intramolecular cross-electrophile coupling of 1,3-diol derivatives. organic-chemistry.org More recently, hydrogen-borrowing catalysis has been employed for the α-cyclopropanation of ketones, which can then be converted to other functional groups. acs.org These methods are typically used to prepare precursors, such as cyclopropylamine or N-cyclopropylthiourea, which are then incorporated into the final molecule.

A more direct approach to synthesizing this compound involves the N-alkylation of a pre-formed 2-amino-4-(p-tolyl)thiazole core. Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This reaction would involve treating 2-amino-4-(p-tolyl)thiazole with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, typically in the presence of a base.

This nucleophilic substitution reaction can present challenges. A primary issue is the potential for over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt. libretexts.org Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the desired mono-cyclopropylation. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the cyclopropyl halide and displacing the leaving group. youtube.com

Table 2: General Nucleophilic Substitution for N-Alkylation of Amines

| Amine | Alkylating Agent | Conditions | Product Type | Key Considerations | Reference |

|---|---|---|---|---|---|

| Primary Amine (R-NH₂) | Halogenoalkane (R'-X) | Heating, Excess Amine | Secondary Amine (R-NH-R') | Mixture of secondary, tertiary, and quaternary products is common. | chemguide.co.uk |

| Ammonia | Alkyl Halide | Base | Primary Amine | Forms a mixture of primary, secondary, tertiary, and quaternary amines. | libretexts.org |

| 2-Aminothiazole | Cyclopropyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Cyclopropyl-thiazol-2-amine | Requires optimization to prevent dialkylation and control selectivity. | General Principle |

Derivatization of Amines with Cyclopropyl-Containing Precursors

The incorporation of the N-cyclopropyl group onto the 2-amino position of the thiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by utilizing a precursor that already contains the cyclopropyl moiety. The most common method involves the use of N-cyclopropylthiourea as a key building block in the Hantzsch thiazole synthesis. rsc.orgbepls.com

Alternatively, multicomponent reactions (MCRs) offer an efficient pathway where cyclopropylamine is reacted directly with other components to form a cyclopropyl-containing thiazole derivative in a one-pot synthesis. mdpi.com For instance, a convenient synthesis of a related 2-(cyclopropylamino)thiazol-4(5H)-one derivative involves the one-pot interaction of a thioxothiazolidinone, an aldehyde, and cyclopropylamine. mdpi.com This highlights the utility of cyclopropylamine as a readily available precursor for installing the N-cyclopropyl group. evitachem.com The synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes has also been developed, showcasing methods to create complex cyclopropylamine precursors. chemrxiv.org

Strategies for Incorporating the p-Tolyl Substituent

Several synthetic strategies can be employed to introduce the 4-(p-tolyl) group onto the thiazole ring. These methods range from building the ring with a p-tolyl-containing precursor to modifying the thiazole core after its formation.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. For a pre-formed 4-phenylthiazole-2-amine system, introducing a methyl group at the para position of the phenyl ring via EAS (e.g., Friedel-Crafts alkylation) is theoretically possible. However, this approach presents significant challenges. The thiazole ring itself has specific electronic properties; the C5 position is generally the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com Furthermore, the amino group at the C2 position is an activating group, which could further direct electrophiles to the thiazole C5 position. Direct electrophilic substitution on the pendant phenyl ring would likely face competition from reactions on the heterocyclic core and could lead to a mixture of ortho- and para-substituted products on the phenyl ring, complicating purification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, offering a more controlled method for introducing the p-tolyl group. rsc.org

The Suzuki-Miyaura coupling is a highly effective method that would involve the reaction of a 4-halo-thiazole derivative (e.g., 4-bromo-N-cyclopropylthiazol-2-amine) with p-tolylboronic acid. nih.govyoutube.com This reaction, catalyzed by a palladium complex in the presence of a base, is known for its high yields and tolerance of various functional groups. youtube.commdpi.com This methodology has been successfully applied to generate various arylthiazole substitution patterns from an unfunctionalized thiazole platform. rsc.org

The Sonogashira reaction provides a route to couple a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orgmdpi.com In this context, a 4-halo-N-cyclopropylthiazol-2-amine could be coupled with p-tolylacetylene. youtube.comresearchgate.net While this introduces an alkyne linker between the thiazole and the p-tolyl group, subsequent reduction of the triple bond could yield the desired direct linkage. Copper(I) is often used as a co-catalyst, although copper-free variations exist to prevent the undesired side reaction of alkyne dimerization. wikipedia.orgorganic-chemistry.org

| Reaction | Thiazole Substrate | Coupling Partner | Key Reagents | Notes |

|---|---|---|---|---|

| Suzuki Coupling | 4-Halothiazole derivative | p-Tolylboronic acid or ester | Pd catalyst, Base | Direct formation of C-C bond; high functional group tolerance. nih.govyoutube.com |

| Sonogashira Coupling | 4-Halothiazole derivative | Terminal alkyne (e.g., p-tolylacetylene) | Pd catalyst, Cu(I) co-catalyst, Base | Forms an alkynyl-linked product, requiring further steps for a direct bond. wikipedia.orgmdpi.com |

Precursors with p-Tolyl Moieties in Thiazole Annulation

The most direct and widely used method for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis. bepls.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of this compound, this strategy employs 2-bromo-1-(p-tolyl)ethanone, a precursor that already contains the desired p-tolyl group. chemicalbook.com

The reaction proceeds by condensing 2-bromo-1-(p-tolyl)ethanone with N-cyclopropylthiourea. This annulation (ring-forming) reaction is typically high-yielding and straightforward, directly assembling the fully substituted thiazole core in a single synthetic step. rsc.orgchemhelpasap.com This approach avoids potential issues with regioselectivity and harsh conditions that can be associated with post-synthesis modification of the thiazole ring. rsc.org

Purification and Isolation Techniques for this compound and Analogues

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are typically employed for the isolation and purification of substituted thiazol-2-amines.

Filtration : The Hantzsch synthesis often yields a product that precipitates from the reaction mixture upon cooling or after adjusting the pH. chemhelpasap.com The crude solid can be collected by simple filtration. chemhelpasap.com

Washing : The collected solid is often washed with water to remove inorganic salts and water-soluble impurities, followed by washing with a non-polar organic solvent to remove non-polar byproducts. chemhelpasap.comnanobioletters.com

Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. mdpi.comnanobioletters.com

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. lookchem.com A solvent system (eluent), typically a mixture like n-hexane and ethyl acetate, is chosen to move the components of the mixture down the column at different rates, allowing for the separation and collection of the pure product. lookchem.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC). chemhelpasap.com

| Technique | Description | Typical Application |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool, forming pure crystals. | Primary purification of solid products. mdpi.comnanobioletters.com |

| Column Chromatography | Separating components of a mixture by passing it through a stationary phase (e.g., silica gel) using a liquid mobile phase. | Purification of non-crystalline products or separation of closely related compounds. lookchem.com |

| Filtration & Washing | Separating a solid product from the reaction liquid, followed by washing with appropriate solvents. | Initial isolation of a precipitated crude product. chemhelpasap.com |

Spectroscopic and Analytical Techniques for Structural Confirmation

The definitive confirmation of the structure of this compound requires a combination of spectroscopic and analytical methods. Each technique provides specific information about the molecule's structure. mdpi.com

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms. For the target compound, characteristic signals would be expected for the cyclopropyl protons (in the upfield region, ~0.6-3.1 ppm), the p-tolyl group's aromatic protons (as two doublets in the aromatic region, ~7.1-7.8 ppm) and its methyl protons (as a singlet, ~2.3 ppm), the thiazole ring proton (as a singlet, ~6.7 ppm), and the amine (NH) proton (a broad singlet). mdpi.comchemicalbook.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information about the carbon skeleton. Distinct signals would appear for the carbons of the cyclopropyl group, the p-tolyl methyl group, the aromatic and thiazole ring carbons, and the C=N carbon of the aminothiazole group. mdpi.com

IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include a peak for the N-H stretch of the secondary amine (~3200 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and characteristic peaks for the C=N and C=C bonds within the aromatic and thiazole rings (~1450-1610 cm⁻¹). nanobioletters.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate molecular weight. nanobioletters.com The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the mass of the protonated molecule. mdpi.com

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Signals for cyclopropyl protons (~0.6-3.1 ppm)

|

| ¹³C NMR | - Signals for cyclopropyl carbons

|

| IR (cm⁻¹) | - N-H stretch (~3200 cm⁻¹)

|

| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z ≈ 231.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

A thorough search of scientific databases did not yield any published ¹H NMR or ¹³C NMR spectral data specifically for this compound. While data for structurally related compounds, such as 4-(p-tolyl)thiazol-2-amine, are available, these are not included here to maintain a strict focus on the title compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS, HRMS, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

Specific mass spectrometry data, including fragmentation patterns from MS or exact mass measurements from HRMS or ESI-HRMS for this compound, have not been reported in the reviewed literature.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| MS | Data not available | - | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

No specific IR spectrum or a list of characteristic absorption bands for this compound has been found in the public scientific literature.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.

There are no published reports of a single-crystal X-ray diffraction study for this compound. Consequently, no crystallographic data, such as unit cell parameters or atomic coordinates, are available.

Table 5: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z | Data not available |

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 P Tolyl Thiazol 2 Amine Analogues

Impact of the N-Cyclopropyl Group on Biological Efficacy and Selectivity

The N-cyclopropyl group at the 2-amino position of the thiazole (B1198619) ring plays a crucial role in modulating the biological properties of these compounds. The introduction of this small, rigid cycloalkyl group can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Research has shown that the size and nature of the substituent at this position are critical. While a range of N-substituents have been explored, the cyclopropyl (B3062369) moiety often confers a favorable balance of potency and selectivity. For instance, in a series of pyrazolone-linked thiazole derivatives, the precursor utilized a cyclopropyl-methyl ketone, highlighting the utility of this group in generating biologically active molecules. mdpi.com The rigidity of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to a receptor's active site.

Compared to linear alkyl groups, the cyclopropyl group offers a distinct spatial arrangement and electronic character. Its unique stereoelectronic properties can lead to enhanced binding affinity and, in some cases, improved selectivity for the target receptor over off-target proteins. This can translate to a better therapeutic window with reduced side effects. The metabolic stability of the N-cyclopropyl group is another important factor, as it can be less susceptible to enzymatic degradation compared to other alkyl substituents, leading to improved pharmacokinetic profiles.

Role of the p-Tolyl Substituent at C-4 of the Thiazole Ring on Biological Potency

Comparative studies with other para-substituted analogues have provided valuable insights. For example, replacing the p-tolyl group with a halogen, such as chlorine or bromine, can also lead to potent compounds, suggesting that the size and electronic nature of the substituent at this position can be varied to optimize activity. mdpi.com In some series of 4,5-diarylisothiazoles, the nature of the aryl substituents was found to be critical for their anti-inflammatory activity. mdpi.com The following table summarizes the impact of different para-substituents on the biological activity of 4-phenylthiazole (B157171) analogues.

Table 1: Effect of Para-Substituents on the C-4 Phenyl Ring on Biological Activity

| Substituent at para-position | General Effect on Potency | Reference |

|---|---|---|

| -CH₃ (Tolyl) | Often enhances potency through hydrophobic interactions | |

| -Cl, -Br (Halogens) | Can lead to potent compounds | mdpi.com |

| -OCH₃ (Methoxy) | May enhance activity in certain contexts | nih.gov |

| -NO₂ (Nitro) | Can influence electronic properties and activity |

Contribution of the 2-Amino Functionality to Receptor Binding and Activity

The 2-amino group of the thiazole ring is a critical pharmacophoric feature, frequently participating in key interactions with biological targets. This functionality can act as a hydrogen bond donor, forming crucial connections with amino acid residues in the active site of a receptor or enzyme.

Modification of the 2-amino group has been shown to have a profound impact on biological activity. For instance, acylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish activity depending on the specific target. mdpi.com In some cases, the introduction of a chlorine atom or a dialkyl group on the 2-amino functionality led to a significant decrease in activity, underscoring the importance of an unsubstituted or specifically substituted amino group. nih.gov

Docking studies have often revealed the 2-amino group of thiazole derivatives forming hydrogen bonds with key residues in the binding pocket of their targets. nih.gov This interaction helps to anchor the molecule in the correct orientation for optimal activity. The ability of the 2-aminothiazole (B372263) moiety to serve as a versatile scaffold for a wide range of biological activities is largely attributed to the presence and reactivity of this amino group. researchgate.netnih.gov

Systematic Modifications of the Thiazole Core for SAR Elucidation

Systematic modifications of the central thiazole ring are a key strategy in SAR studies to understand its role in biological activity and to explore potential improvements in the pharmacological profile. These modifications can include altering the position of the heteroatoms or replacing the thiazole ring with a bioisostere.

Bioisosteric replacement involves substituting the thiazole core with other five-membered heterocyclic rings that have similar steric and electronic properties. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Common bioisosteres for the thiazole ring include oxazole (B20620), 1,2,4-oxadiazole, and 1,2,3-triazole. mdpi.comresearchgate.netunimore.it For example, the replacement of a thiazole with an oxazole has been shown to significantly increase hydrophilicity and water solubility in a series of antimicrobial compounds. mdpi.com

Studies have shown that the thiazole moiety itself can be sensitive to modification. mdpi.com Even subtle changes to the ring system can lead to a significant loss of activity, highlighting its importance as a central scaffold. The following table illustrates some common bioisosteric replacements for the thiazole ring and their potential impact.

Table 2: Bioisosteric Replacements for the Thiazole Ring

| Bioisostere | Potential Impact | Reference |

|---|---|---|

| Oxazole | Increased hydrophilicity and water solubility | mdpi.com |

| 1,2,4-Oxadiazole | Can act as a stable substitute for ester groups | researchgate.net |

| 1,2,3-Triazole | Can mimic different functional groups and is metabolically stable | unimore.it |

| Isothiazole | Can exhibit a range of biological activities | mdpi.com |

Rational Design of n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine Analogues based on SAR Data

The culmination of SAR studies provides a roadmap for the rational design of new analogues of this compound with enhanced therapeutic potential. By understanding the contribution of each structural component, medicinal chemists can make targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

For instance, SAR data indicating the importance of the N-cyclopropyl group for maintaining a specific conformation would guide designers to retain this feature or explore other small, rigid substituents. Similarly, understanding the favorable hydrophobic interactions provided by the p-tolyl group could lead to the exploration of other substituents at the para-position of the C-4 phenyl ring with similar or improved properties.

The crucial role of the 2-amino group in hydrogen bonding would suggest that this functionality should be preserved or modified in a way that maintains or enhances these key interactions. Bioisosteric replacement of the thiazole core, guided by SAR data, could be employed to fine-tune the physicochemical properties of the molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. This iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of SAR, is fundamental to the development of novel and effective therapeutic agents based on the this compound scaffold.

Biological Activities and Mechanistic Investigations of N Cyclopropyl 4 P Tolyl Thiazol 2 Amine and Thiazole Derivatives

Anticancer Potential and Molecular Mechanisms

The thiazole (B1198619) nucleus is a core component of several clinically used anticancer drugs, such as Dasatinib (B193332) and Dabrafenib (B601069). researchgate.net Its structural versatility allows for modifications that can target various biological pathways involved in cancer progression. researchgate.netnih.gov

Thiazole derivatives have demonstrated potent antiproliferative activity against a wide spectrum of human cancer cell lines. researchgate.netnih.gov Studies show that these compounds can induce cytotoxicity in breast (MCF-7), liver (HepG2), lung (A549), colon (HCT-116), and cervical (HeLa) cancer cells, among others. nih.govmdpi.comnih.govnih.gov For instance, certain novel thiazole-naphthalene derivatives exhibited potent activity against MCF-7 and A549 cell lines, with one compound showing IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov Similarly, a series of bis-thiazole derivatives showed remarkable cytotoxicity, with one compound registering a potent IC50 value of 0.6 nM against the HeLa cell line. nih.govresearchgate.net Other studies have identified thiazole derivatives with strong cytotoxic effects against HepG-2 and MCF-7 cell lines. nih.gov Phthalimide-based thiazole derivatives have also been found to be highly potent, with one compound showing an IC50 value of 0.2 µM against MCF-7 cells. nih.gov

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 | nih.gov |

| Bis-thiazole derivative (5c) | HeLa (Cervical) | 0.0006 | nih.govresearchgate.net |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian) | 0.006 | nih.govresearchgate.net |

| Hydrazinyl-thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | mdpi.comresearchgate.net |

| Hydrazinyl-thiazole derivative (4c) | HepG2 (Liver) | 7.26 | mdpi.comresearchgate.net |

| Thiazole-Phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 | nih.gov |

| Thiazole-Phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 | nih.gov |

| Thiazole-Phthalimide derivative (5k) | MDA-MB-468 (Breast) | 0.6 | nih.gov |

The anticancer effects of thiazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival. mdpi.comnih.gov One major target is tubulin; several thiazole-containing compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which blocks cell division and leads to cell death. nih.govnih.gov One such thiazole-naphthalene compound inhibited tubulin polymerization with an IC50 value of 3.3 µM. nih.gov

Other targeted enzymes include protein kinases, which are crucial for cellular signaling pathways that are often dysregulated in cancer. nih.gov Thiazole derivatives have been developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key promoter of tumor angiogenesis. mdpi.com One synthesized thiazole derivative, compound 4c, was found to inhibit VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Additionally, these compounds have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and aromatase, an enzyme critical for estrogen production in breast cancer. nih.govmdpi.comresearchgate.net Some derivatives also function as Topoisomerase II inhibitors, interfering with DNA replication in cancer cells. nih.gov

Table 2: Enzyme Inhibition by Selected Thiazole Derivatives

| Compound Type | Enzyme Target | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 | nih.gov |

| Hydrazinyl-thiazole derivative (4c) | VEGFR-2 | 0.15 | mdpi.com |

| 2-phenylacetamido-thiazole derivative (16) | Escherichia coli KAS III | 5.3 | mdpi.com |

Molecular docking studies have provided insights into the interactions between thiazole derivatives and their biological targets. mdpi.comresearchgate.net These computational analyses predict the binding affinity and mode of interaction at the active sites of key proteins. For example, docking studies on a particularly active thiazole derivative, compound 4c, showed a promising binding affinity towards the active sites of aromatase, EGFR, CDK2, and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.comresearchgate.net The binding of this compound to the aromatase enzyme, with a docking score of -7.91 kcal/mol, is thought to inhibit the enzyme and thus prevent the proliferation of breast cancer cells. mdpi.com Other in silico studies have investigated the binding of thiazole derivatives to the colchicine (B1669291) binding site of tubulin, the DNA-binding domain of the androgen receptor, and the tyrosine kinase receptor, further elucidating their potential mechanisms of action. nih.govnih.govresearchgate.net

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov These compounds can trigger apoptosis through various cellular pathways. frontiersin.org

Many thiazole derivatives have been shown to cause cell cycle arrest, often at the G1/S or G2/M phase, which precedes apoptosis. nih.govmdpi.comfrontiersin.org For instance, one potent derivative induced cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase. mdpi.com Another compound was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov

Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins. nih.govresearchgate.netfrontiersin.org Studies have observed the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.netfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. nih.gov Indeed, increased caspase-3 activity has been observed in cancer cells treated with thiazole-phthalimide derivatives. nih.gov One study on a bis-thiazole derivative reported a significant increase in apoptotic cell death (82.76%) in an ovarian cancer cell line. nih.govresearchgate.netfrontiersin.org Another study showed that a hydrazinyl-thiazole derivative increased early and late apoptosis in MCF-7 cells by 43.9-fold and 32.8-fold, respectively, compared to untreated cells. mdpi.com

Antimicrobial Activities

The thiazole ring is a structural feature of many compounds with significant antimicrobial properties. nih.govresearchgate.netbiointerfaceresearch.com Derivatives of thiazole have been extensively evaluated for their efficacy against a variety of pathogenic bacteria. nih.govjchemrev.com

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Against Gram-positive bacteria, various thiazole compounds have shown efficacy against strains such as Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus. mdpi.comnih.govjchemrev.com For example, N-(thiazol-2-yl)benzenesulfonamide derivatives with specific substitutions exhibited potent activity, with one compound showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov

In terms of Gram-negative bacteria, thiazole derivatives have been effective against Escherichia coli, Salmonella typhimurium, Proteus mirabilis, and Shigella dysenteriae. nih.govjchemrev.com One study found that a synthesized thiazole derivative was particularly effective against Shigella dysenteriae, with an MIC value of 125 μg/ml and a growth inhibition zone of 15.6 mm. nih.gov Other research reported on 2-phenylacetamido-thiazole derivatives with favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Gram-positive and Gram-negative strains. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | Gram Stain | Reported MIC (µg/mL) | Inhibition Zone (mm) | Source |

|---|---|---|---|---|---|

| Synthesized Thiazole Derivative | Proteus mirabilis | Negative | 1000 | 9.3 | nih.gov |

| Synthesized Thiazole Derivative | Shigella dysenteriae | Negative | 125 | 15.6 | nih.gov |

| Synthesized Thiazole Derivative | Listeria monocytogenes | Positive | 1000 | 8.1 | nih.gov |

| 2-phenylacetamido-thiazole derivative (16) | Bacillus subtilis | Positive | 1.56 - 6.25 | Not Reported | mdpi.com |

| 2-phenylacetamido-thiazole derivative (16) | Staphylococcus aureus | Positive | 1.56 - 6.25 | Not Reported | mdpi.com |

| 2-phenylacetamido-thiazole derivative (16) | Escherichia coli | Negative | 1.56 - 6.25 | Not Reported | mdpi.com |

| 2-phenylacetamido-thiazole derivative (16) | Pseudomonas aeruginosa | Negative | 1.56 - 6.25 | Not Reported | mdpi.com |

| N-(thiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | Positive | 3.9 | Not Reported | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative | Achromobacter xylosoxidans | Negative | 3.9 | Not Reported | nih.gov |

Antifungal Efficacy Against Various Fungal Species

Thiazole derivatives, particularly those incorporating a cyclopropyl (B3062369) moiety, have demonstrated significant promise as potent antifungal agents. Research into this class of compounds has revealed substantial efficacy against a range of fungal pathogens, most notably various species of Candida, which are responsible for candidiasis, a common and sometimes life-threatening fungal infection, especially in immunocompromised individuals. mdpi.comnih.govnih.gov

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system has been the subject of intensive investigation. nih.govnih.gov These studies have shown that such compounds exhibit very strong activity against clinical isolates of Candida albicans, with minimum inhibitory concentrations (MICs) that are not only comparable to, but in some cases, superior to the established antifungal drug nystatin. nih.govresearchgate.net The MIC values for these derivatives have been reported to be as low as 0.008–7.81 µg/mL. nih.govnih.gov The high lipophilicity of these derivatives is believed to be a contributing factor to their potent antifungal activity. nih.govnih.gov

The structural features of these molecules, specifically the presence of the cyclopropyl group, are thought to be crucial for their antifungal action. mdpi.com The cyclopropane ring's unique properties, such as its conformational rigidity and planarity, are utilized in drug design to enhance metabolic stability and reduce lipophilicity in comparison to other groups like phenyl rings or gem-dimethyl groups. mdpi.com The combination of the thiazole nucleus and the cyclopropyl group appears to be a key pharmacophoric feature for potent antifungal activity. mdpi.comscispace.com

The following table summarizes the antifungal activity of a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against various Candida species, illustrating their potent efficacy.

| Compound | Fungal Species | MIC (µg/mL) |

| 3a | Candida spp. ATCC | 0.015–7.81 |

| 3b | Candida spp. ATCC | 0.015–7.81 |

| 3c | Candida spp. ATCC | 0.015–7.81 |

| 3d | Candida spp. ATCC | 0.015–7.81 |

| 3f | Candida spp. ATCC | 0.015–7.81 |

| 3g | Candida spp. ATCC | 0.015–7.81 |

| 3h | Candida spp. ATCC | 0.015–7.81 |

| 3i | Candida spp. ATCC | 0.015–7.81 |

| 3j | Candida spp. ATCC | 0.015–7.81 |

| Nystatin (Control) | Candida spp. ATCC | Comparable to test compounds |

Antitubercular Activity Investigations

The 2-aminothiazole (B372263) scaffold, a core component of n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine, has emerged as a promising framework for the development of novel antitubercular agents. nih.govresearchgate.net The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the discovery of new therapeutic options. nih.gov Thiazole derivatives have shown considerable potential in this area, with research demonstrating their ability to inhibit the growth of M. tuberculosis at sub-micromolar concentrations. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on 2-aminothiazole analogs have revealed that the C-2 position of the thiazole ring can accommodate a variety of lipophilic substituents, such as the cyclopropyl group, which can enhance antitubercular activity. nih.govmdpi.com In contrast, the C-4 position and the thiazole core itself are more sensitive to modifications. nih.govresearchgate.net A representative compound from this series demonstrated rapid bactericidal activity against replicating M. tuberculosis, achieving complete sterilization of cultures in laboratory settings. nih.gov

The antitubercular activity of these compounds appears to be selective for mycobacterial species over other bacteria. nih.gov While some activity has been observed against other Gram-positive bacteria like Staphylococcus aureus, there is generally no activity against Gram-negative bacteria such as Escherichia coli. nih.gov This selectivity suggests a specific mode of action against mycobacteria. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for a selection of 2-aminothiazole derivatives against M. tuberculosis, highlighting their potential as antitubercular agents.

| Compound | Mycobacterium tuberculosis H37Rv MIC (µM) |

| 7n | 6.25 |

| 7b | 12.50 |

| 7e | 12.50 |

| 7f | 12.50 |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives, including their antifungal and antitubercular activities, are believed to stem from their ability to disrupt essential cellular processes in the target pathogens. nih.govresearchgate.net

In the context of antifungal activity, the mechanism of action for thiazole derivatives containing a cyclopropane system is thought to involve the fungal cell envelope. nih.govnih.gov Studies suggest that these compounds may interfere with the structural integrity of the fungal cell wall and/or the cell membrane. nih.govnih.gov This disruption can lead to increased permeability of the cell membrane, ultimately resulting in cell death. mdpi.com Molecular docking studies have also pointed to secreted aspartic proteinase (SAP) as a potential antifungal target. researchgate.net

For their antitubercular activity, the precise mechanism of 2-aminothiazole derivatives is still under investigation, though some potential targets have been proposed. nih.govresearchgate.net It has been determined that the mode of action does not appear to involve iron chelation. nih.gov One hypothesis is that these compounds may target enzymes involved in the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. researchgate.net Docking studies have suggested that β-Ketoacyl-ACP Synthase (KasA), an enzyme essential for mycolic acid biosynthesis, could be a target for these molecules. researchgate.net

Anti-inflammatory Properties and Target Modulation

Thiazole and its derivatives have been investigated for their potential as anti-inflammatory agents, with studies suggesting that they may exert their effects through the inhibition of key enzymes in the inflammatory cascade. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Thiazole derivatives have been explored as potential COX inhibitors. nih.gov

Structure-activity relationship studies of various thiazole-based compounds have shown that they can act as moderate to good COX-1 inhibitors. nih.gov Furthermore, the introduction of two phenyl rings at positions 4 and 5 of the thiazole ring can lead to compounds that inhibit both COX-1 and COX-2, with a preference for COX-2 inhibition. nih.gov Certain 2,3-diaryl-1,3-thiazolidine-4-ones, which contain a thiazole-related core structure, have demonstrated potent and selective COX-2 inhibitory activity, comparable to the well-known COX-2 inhibitor celecoxib. nih.gov

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory response, responsible for the production of leukotrienes from arachidonic acid. nih.govresearchgate.net Dual inhibition of both COX and LOX pathways is considered a desirable therapeutic strategy for inflammatory conditions. Thiazole derivatives have also shown promise as LOX inhibitors. nih.gov

Specifically, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and identified as direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited 98% inhibition of 5-LOX with an IC50 value of 127 nM. nih.gov The introduction of an adamantanyl substituent at position 4 of the thiazole ring has also been shown to confer good LOX inhibitory activity. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory properties of thiazole derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely COX and LOX. nih.govresearchgate.net By blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, these compounds can effectively modulate the inflammatory response.

The development of dual COX/LOX inhibitors is an active area of research, and thiazole-based structures are considered a valuable pharmacophore in this endeavor. researchgate.net The ability of certain thiazole and thiazolidinone derivatives to inhibit both pathways suggests their potential for a broad anti-inflammatory profile with a potentially improved safety profile compared to traditional NSAIDs. researchgate.net The anti-inflammatory effects of these compounds are linked to the downstream consequences of COX and LOX inhibition, which include reduced vasodilation, decreased vascular permeability, and modulation of leukocyte activity.

Other Investigated Biological Activities of Thiazole Derivatives

The thiazole ring is a versatile scaffold that has been extensively explored in medicinal and agricultural chemistry, leading to the discovery of compounds with a wide array of biological activities. This section delves into several other significant biological activities exhibited by thiazole derivatives, highlighting their potential in various therapeutic and agricultural applications.

Thiazole derivatives have emerged as a significant class of compounds with broad-spectrum antiviral activity, inhibiting the replication of a diverse range of viruses. nih.gov These compounds have been reported to be effective against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole nucleus allows for structural modifications that can lead to potent and selective antiviral agents. nih.gov

Research has identified several thiazole-containing compounds with notable antiviral efficacy. For instance, Ritonavir, a protease inhibitor containing a thiazole moiety, is a well-established drug for the treatment of HIV/AIDS. jchemrev.commdpi.com Further studies have explored novel thiazole derivatives. One study identified 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. nih.gov Subsequent optimization led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a significant viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV. nih.gov

Other research has focused on influenza viruses. A series of 4-thiazolinone compounds were designed as influenza neuraminidase inhibitors, with one derivative showing potent inhibition against the H1N1 subtype with an IC50 of 13.06 µM. tandfonline.com Another series of benzo[d]thiazole derivatives displayed high antiviral activities against H1N1 and H3N2 influenza A viruses, with EC50 values as low as 3.9 µM and 2.3 µM, respectively. tandfonline.com Additionally, certain thiazolyl-coumarin hybrids have shown potent activity against the H1N1 strain of influenza A virus, with one methylamino analogue exhibiting an IC50 of 4.84 µg/mL. tandfonline.com

The following table summarizes the antiviral activity of selected thiazole derivatives.

| Compound/Derivative Class | Virus | Activity Metric | Value |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC50 | 0.6 μM |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | Viral Titer Reduction | 8.7 logs at 10 μM |

| 4-Thiazolinone derivative | Influenza A (H1N1) | IC50 | 13.06 µM |

| Benzo[d]thiazole derivative | Influenza A (H1N1) | EC50 | 3.9 µM |

| Benzo[d]thiazole derivative | Influenza A (H3N2) | EC50 | 2.3 µM |

| Thiazolyl-coumarin hybrid | Influenza A (H1N1) | IC50 | 4.84 µg/mL |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Thiazole derivatives have shown promise as potential antileishmanial agents. mui.ac.irnih.gov

Studies have demonstrated the in vitro activity of various thiazole-based compounds against different forms of the Leishmania parasite. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives were evaluated against Leishmania major. mui.ac.ir One of the most active compounds demonstrated an IC50 value of 44.4 µM against the promastigote form and 64.7 µM against the amastigote form after 24 hours of incubation. mui.ac.ir

Another study focused on aminothiazole derivatives and their activity against L. major-induced cutaneous leishmaniasis in animal models. researchgate.netbenthamdirect.com Among the synthesized compounds, N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine was identified as a particularly promising candidate for further investigation. researchgate.net These compounds are thought to exert their effect by inhibiting the enzyme 14-α-demethylase, a key enzyme in the parasite's sterol biosynthesis pathway. researchgate.netbenthamdirect.com

The antileishmanial activity of selected thiazole derivatives is presented in the table below.

| Compound/Derivative Class | Leishmania Species | Parasite Stage | Activity Metric | Value |

| 1,3,4-Thiadiazole derivative | L. major | Promastigote | IC50 (24h) | 44.4 µM |

| 1,3,4-Thiadiazole derivative | L. major | Amastigote | IC50 (24h) | 64.7 µM |

| N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine | L. major | - | Identified as promising | - |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The thiazole scaffold has been extensively utilized in the design of novel AChE inhibitors. mdpi.comtandfonline.comtandfonline.com Several studies have reported the synthesis and evaluation of thiazole derivatives with potent inhibitory activity against AChE. acs.orgnih.gov

One study reported a series of thiazolylhydrazone derivatives, with the most active compound exhibiting an IC50 value of 0.028 ± 0.001 µM against AChE, which is comparable to the standard drug donepezil (B133215) (IC50 = 0.021 ± 0.001 µM). mdpi.com Another series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives was synthesized, and the most potent compound, 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, showed an IC50 value of 0.011 µM against AChE. tandfonline.com

Furthermore, a series of benzimidazole-based thiazoles demonstrated good inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE. mdpi.com The following table summarizes the AChE inhibitory activity of representative thiazole derivatives.

| Compound/Derivative | AChE IC50 (µM) | Reference Drug | Reference Drug AChE IC50 (µM) |

| Thiazolylhydrazone derivative (2i) | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 |

| 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5o) | 0.011 | Donepezil | 0.054 |

| Thiazole derivative (4e) | 25.5 ± 2.12 (µg/mL) | Eserine | 0.025 ± 0.01 (µg/mL) |

| Benzimidazole-based thiazole (analogue 16) | Potent inhibitor | Donepezil | 2.16 ± 0.12 |

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.gov Thiazole derivatives have been investigated as agonists for this receptor. nih.gov

A series of 4-(phenoxymethyl)thiazole derivatives were synthesized and evaluated for their GPR119 agonistic effect. nih.govx-mol.net Several of these compounds, particularly those incorporating pyrrolidine-2,5-dione moieties, demonstrated potent GPR119 agonistic activities. nih.govx-mol.net Two compounds, in particular, showed good in vitro activity with EC50 values of 49 nM and 18 nM, respectively. nih.govx-mol.net These compounds also showed improved stability in human and rat liver microsomes compared to a reference agonist, MBX-2982. nih.gov

The table below highlights the GPR119 agonistic activity of selected 4-(phenoxymethyl)thiazole derivatives.

| Compound | GPR119 Agonistic Activity (EC50) |

| Compound 27 | 49 nM |

| Compound 32d | 18 nM |

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. rsc.org Thiazole derivatives have been identified as potent inhibitors of several protein kinases, making them attractive candidates for anticancer drug development. rsc.orgnih.govresearchgate.net

Thiazole-based compounds have shown inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com For instance, a series of pyrimidines with thiazole ring systems were found to inhibit CDK9, with one compound showing strong anti-proliferative effects on various cancer cell lines with IC50 values ranging from 0.64 to 2.01 μM. nih.gov Another study reported a thiazole derivative that inhibited VEGFR-2 with an IC50 of 0.15 µM. mdpi.com

Furthermore, thiazole derivatives have been designed as inhibitors of Anaplastic lymphoma kinase (ALK), with one compound exhibiting a potent inhibitory activity of 12.4 nM. nih.gov The table below summarizes the kinase inhibitory potency of various thiazole derivatives.

| Thiazole Derivative Class | Target Kinase | Activity Metric | Value |

| Pyrimidine-thiazole hybrid | CDK9 | IC50 | 0.64 - 2.01 μM |

| 2-(thiazol-2-amino)-4-arylaminopyrimidine | ALK | IC50 | 12.4 nM |

| Thiazole derivative (4c) | VEGFR-2 | IC50 | 0.15 µM |

| Phenyl sulfonyl-thiazole derivative | B-RAFV600E | IC50 | 23.1 ± 1.2 nM |

| Thiazole with primary carboxamide | GSK-3β | IC50 | 0.29 ± 0.01 nM |

In addition to their therapeutic applications, thiazole derivatives have demonstrated significant potential in agriculture as herbicides and fungicides. nih.gov The thiazole ring is a key component of several commercial agrochemicals.

Isotianil, a derivative of 1,3-thiazole, exhibits a broad range of biological activities including fungicidal, insecticidal, herbicidal, and antiviral properties. nih.gov Its mode of action involves activating plant-induced systemic resistance. nih.gov More recently, novel isothiazole–thiazole derivatives have been designed and synthesized, with one compound, 6u, showing ultrahigh fungicidal activity against oomycetes like Plasmopara viticola and Phytophthora infestans in vivo. nih.gov This compound is believed to target the oxysterol-binding protein (PcORP1) and also induces systemic acquired resistance in plants. nih.gov

Furthermore, pyrazole-thiazole carboxamide derivatives have been developed and evaluated for their fungicidal properties. nih.gov Two compounds, 6d and 6j, exhibited potent in vitro activity against Rhizoctonia cerealis with EC50 values of 5.11 μg/mL and 8.14 μg/mL, respectively, which were superior to the commercial fungicides fluxapyroxad (B1673505) and thifluzamide. nih.gov Compound 6j also showed promising protective activity against Rhizoctonia solani and Puccinia sorghi in vivo. nih.gov Thiazolyl hydrazine (B178648) derivatives have also been synthesized and shown to have good antifungal activity against several phytopathogenic fungi, with one compound demonstrating excellent activity against Botryosphaeria dothidea and Gibberella sanbinetti with EC50 values of 0.59 and 0.69 µg/mL, respectively. semanticscholar.org

The table below details the herbicidal and fungicidal activities of selected thiazole derivatives.

| Compound/Derivative Class | Activity Type | Target Organism(s) | Activity Metric | Value |

| Isothiazole–thiazole derivative (6u) | Fungicidal | Plasmopara viticola, Phytophthora infestans | In vivo activity | Ultrahigh |

| Pyrazole-thiazole carboxamide (6d) | Fungicidal | Rhizoctonia cerealis | EC50 | 5.11 μg/mL |

| Pyrazole-thiazole carboxamide (6j) | Fungicidal | Rhizoctonia cerealis | EC50 | 8.14 μg/mL |

| Thiazolyl hydrazine derivative (3l) | Fungicidal | Botryosphaeria dothidea | EC50 | 0.59 µg/mL |

| Thiazolyl hydrazine derivative (3l) | Fungicidal | Gibberella sanbinetti | EC50 | 0.69 µg/mL |

Computational Approaches in the Study of N Cyclopropyl 4 P Tolyl Thiazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine and related thiazole (B1198619) derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Research on various thiazole-containing compounds has demonstrated their potential to interact with a range of protein targets. For instance, studies on similar thiazole derivatives have identified them as potential inhibitors of enzymes such as tubulin and cyclin-dependent kinases (CDKs). nih.govnih.gov Molecular docking simulations of these compounds have revealed key interactions within the binding sites of these proteins. Typically, the thiazole core and its substituents form a network of hydrogen bonds, hydrophobic interactions, and pi-pi stacking with crucial amino acid residues.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the known interactions of analogous compounds suggest a similar binding mode. The p-tolyl group likely engages in hydrophobic interactions, while the 2-amino group and the thiazole nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. The cyclopropyl (B3062369) moiety may also contribute to binding through hydrophobic interactions within a specific pocket of a target protein. A study on thiazoles with a cyclopropyl fragment identified secreted aspartic proteinase (SAP) as a possible antifungal target through molecular docking. researchgate.net

Table 1: Illustrative Ligand-Protein Interactions for Thiazole Derivatives from Molecular Docking Studies

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Thiazole-based Hydrazones | EGFR | MET793, PHE795, CYS775 | Hydrogen bonding, hydrophobic interactions |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Not specified | Steric and electrostatic fields |

| Triphenylamine-linked Thiazole Analogues | 2ITO, 2A4L | Not specified | Hydrogen bonding |

This table is illustrative and based on studies of related thiazole derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

For thiazole derivatives, 2D and 3D-QSAR studies have been successfully employed to build predictive models for various biological activities, including anticancer and antimicrobial effects. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the compounds.

A 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share a cyclopropyl feature, highlighted the importance of steric, electrostatic, and hydrophobic fields in their binding affinity. mdpi.com For a series of thiazole derivatives, descriptors like molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) were found to be significant in predicting their biological activity.

While a specific QSAR model for this compound has not been reported, the general findings from related compounds suggest that variations in the substituents on the thiazole and amine groups would significantly impact its activity.

Table 2: Common Descriptors Used in QSAR Models of Thiazole Derivatives

| Descriptor Type | Examples | Predicted Influence on Activity |

| Electronic | ELUMO, EHOMO | Affects reactivity and interaction with target |

| Steric | Molar Refractivity (MR), Molecular Weight | Influences binding site fit |

| Hydrophobic | LogP | Impacts membrane permeability and hydrophobic interactions |

| Topological | Wiener index, Balaban index | Describes molecular branching and shape |

This table represents common descriptors and their general influence in QSAR studies of compounds similar to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the conformational changes of ligands and proteins, the stability of ligand-protein complexes, and the dynamics of binding events.

MD simulations of thiazole derivatives complexed with their protein targets have been used to validate docking results and to provide a more realistic picture of the binding interactions. nih.govplos.org These simulations can reveal the stability of key hydrogen bonds and hydrophobic contacts, as well as the role of water molecules in the binding site. For example, MD simulations of thiazole-based hydrazones targeting EGFR confirmed the stability of the compounds within the binding site. nih.gov

Prediction of Pharmacokinetic/Pharmacodynamic Relevant Molecular Descriptors

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles and to avoid potential liabilities.

For various thiazole derivatives, computational tools have been used to predict key ADMET parameters. nih.govresearchgate.net These predictions are based on the compound's structure and physicochemical properties.

Table 3: Predicted ADMET Properties for a Representative Thiazole Derivative

| Property | Predicted Value/Classification | Implication |

| Intestinal Absorption (human) | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Good absorption |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Potential for CNS or non-CNS targeting depending on the goal |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |

| CYP450 Inhibition (various isoforms) | Potential inhibitor of some isoforms | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

| Oral Bioavailability | Good | Suitable for oral administration |

This table provides an example of predicted ADMET properties for a thiazole derivative and is for illustrative purposes. Specific predictions for this compound would require dedicated calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. wikipedia.org These calculations provide insights into molecular orbitals, charge distribution, and the energies of different conformations.

For 2-aminothiazole (B372263) and its derivatives, quantum chemical studies have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Such calculations can also be used to predict infrared and NMR spectra, which can aid in the structural characterization of the compound.

A quantum chemical analysis of this compound would likely reveal the distribution of electron density, with higher density around the nitrogen and sulfur atoms of the thiazole ring. This information is valuable for understanding its reactivity and potential interactions with biological macromolecules.

Preclinical Research Methodologies for N Cyclopropyl 4 P Tolyl Thiazol 2 Amine Analogues

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the initial stages of drug discovery to assess the biological activity of novel compounds in a controlled cellular environment. These assays provide valuable information on cytotoxicity, antimicrobial efficacy, and the underlying mechanisms of action.

Cytotoxicity Screening Against Diverse Cancer Cell Lines

A primary step in evaluating the anticancer potential of n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine analogues is to screen them against a panel of diverse human cancer cell lines. This approach helps to identify compounds with potent and selective cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Researchers have synthesized and evaluated various thiazole (B1198619) derivatives for their in vitro cytotoxic effects. For instance, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were tested against SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer) cell lines. While none of the synthesized compounds in this particular study showed superior activity to the standard drug doxorubicin, specific analogues demonstrated notable cytotoxic effects. For example, a compound with a para-nitro substitution exhibited an IC50 value of 10.8 µM against SKNMC cells, and a derivative with a meta-chloro moiety had an IC50 of 11.6 µM against Hep-G2 cells.

Another study on thiazole-incorporated phthalimide (B116566) derivatives reported potent cytotoxic activity. One compound was particularly effective against MCF-7 cells with an IC50 value of 0.2 µM. Other derivatives in the same study showed strong cytotoxicity against MDA-MB-468 and PC-12 cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. Furthermore, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were synthesized and evaluated, with one compound showing an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28).

The following table summarizes the cytotoxic activity of selected thiazole analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |

| N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |

| Thiazole-phthalimide derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 |

| Thiazole-phthalimide derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 |

| Thiazole-phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |

| Indolo–pyrazole-thiazolidinone 6c | SK-MEL-28 (Melanoma) | 3.46 |

Antimicrobial Susceptibility Testing (MIC, MBC/MFC Determination)

The antimicrobial potential of this compound analogues is assessed through susceptibility testing against a broad spectrum of pathogenic bacteria and fungi. The most common methods used are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

A study on amide derivatives containing a cyclopropane (B1198618) moiety evaluated their in vitro antibacterial and antifungal activities. A thiazole amide derivative showed an MIC80 (minimum 80% inhibition concentration) of 32 μg/mL against Escherichia coli. Another study on heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL and MBC values from 0.23 to >3.75 mg/mL. The antifungal activity of these compounds was even more promising, with MICs in the range of 0.06–0.47 mg/mL and MFCs from 0.11–0.94 mg/mL.

Furthermore, a series of 4-(indol-3-yl)thiazole-2-amines demonstrated antibacterial activity with MICs ranging from 0.06 to 1.88 mg/mL. One of the most promising compounds in this series exhibited an MIC in the range of 0.06–0.12 mg/mL against various bacteria.

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions (e.g., human liver microsomes)

The assessment of in vitro metabolic stability is a critical step in early drug discovery to predict the hepatic clearance of a compound. This is commonly evaluated using human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

The primary goal of this assay is to determine the intrinsic clearance (CLint) of a compound, which reflects the rate of metabolism in the absence of physiological limitations like blood flow. A typical experimental protocol involves incubating the test compound (e.g., an analogue of this compound) with pooled human liver microsomes at a standard temperature of 37°C. The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzymes.

Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched, typically with a cold organic solvent like acetonitrile. The concentration of the remaining parent compound is then quantified using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance.

Compounds with high metabolic stability (longer half-life, lower clearance) are generally preferred as they are more likely to have a suitable pharmacokinetic profile in vivo. For instance, medicinal chemistry efforts often focus on modifying chemical structures to block sites of metabolism and enhance stability. The cyclopropyl (B3062369) group, present in the target compound, is often incorporated into drug candidates to improve metabolic stability by making adjacent bonds less susceptible to enzymatic cleavage.

Interactions with drug-metabolizing enzymes are also evaluated to assess the potential for drug-drug interactions (DDIs). This typically involves determining the ability of the test compound to inhibit specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These studies are crucial as inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs.

Below is an illustrative data table for the metabolic stability of hypothetical analogues of this compound in human liver microsomes.